molecular formula C16H24ClN B3077494 [2-(1-Cyclohexen-1-yl)ethyl](4-methylbenzyl)amine hydrochloride CAS No. 1048640-69-2

[2-(1-Cyclohexen-1-yl)ethyl](4-methylbenzyl)amine hydrochloride

Cat. No. B3077494
CAS RN: 1048640-69-2
M. Wt: 265.82 g/mol
InChI Key: FNIHNGWEMIZYAQ-UHFFFAOYSA-N
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Description

“2-(1-Cyclohexen-1-yl)ethylamine hydrochloride” is a compound with the CAS Number: 1048640-69-2 . It has a molecular weight of 265.83 . The compound contains a cyclohexene ring and a methylbenzyl group . It is classified as an amine hydrochloride, indicating that it is a salt form of an amine compound .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(1-cyclohexen-1-yl)-N-(4-methylbenzyl)ethanamine hydrochloride . The InChI code for this compound is 1S/C16H23N.ClH/c1-14-7-9-16(10-8-14)13-17-12-11-15-5-3-2-4-6-15;/h5,7-10,17H,2-4,6,11-13H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Photocatalysis and Organic Synthesis

The compound’s unique structure, combining a cyclohexene ring with an amine group, makes it an interesting candidate for photocatalytic reactions. Researchers have explored its potential in photochemical transformations, such as the oxygenation of cyclohexene. By exciting the compound under specific conditions, it can initiate reactions leading to valuable products .

Medicinal Chemistry and Drug Development

The presence of both an amine and an aromatic ring in this compound suggests potential bioactivity. Medicinal chemists might investigate its interactions with biological targets, exploring its potential as a lead compound for drug development. The cyclohexene moiety could play a crucial role in modulating biological activity .

Organocatalysis and Asymmetric Synthesis

The chiral center in the cyclohexene ring opens up possibilities for asymmetric synthesis. Researchers could explore its use as an organocatalyst in enantioselective reactions. The combination of the cyclohexene and amine functionalities could lead to interesting selectivity profiles .

Materials Science and Surface Modification

Given its amine group, this compound could participate in surface modification reactions. Researchers might investigate its use in functionalizing materials, such as modifying nanoparticles or enhancing surface properties of polymers. The cyclohexene portion could provide stability and compatibility with various substrates .

Flavor and Fragrance Chemistry

The presence of the cyclohexene ring suggests potential applications in flavor and fragrance compounds. Chemists might explore its use as a building block for creating novel aroma molecules. The combination of the amine and cyclohexene moieties could lead to interesting olfactory profiles .

Coordination Chemistry and Metal Complexes

The amine group can coordinate with metal ions, forming stable complexes. Researchers could investigate the ligand properties of this compound in metal coordination chemistry. The cyclohexene ring might influence the geometry and reactivity of resulting complexes .

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s best to refer to the Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about how to handle the compound safely, its potential hazards, and first aid measures in case of exposure.

properties

IUPAC Name

2-(cyclohexen-1-yl)-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N.ClH/c1-14-7-9-16(10-8-14)13-17-12-11-15-5-3-2-4-6-15;/h5,7-10,17H,2-4,6,11-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIHNGWEMIZYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCC2=CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1-Cyclohexen-1-yl)ethyl](4-methylbenzyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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